4-amino-2-methyl-1,3-thiazole-5-carbonitrile
Description
Properties
CAS No. |
29422-48-8 |
|---|---|
Molecular Formula |
C5H5N3S |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Research Applications of 4 Amino 2 Methyl 1,3 Thiazole 5 Carbonitrile As a Chemical Scaffold
Strategic Intermediate in the Synthesis of Complex Heterocyclic Building Blocks
The molecular architecture of 4-amino-2-methyl-1,3-thiazole-5-carbonitrile (B1287410) makes it a prime candidate for the construction of more complex, fused heterocyclic systems. The presence of the amino group and the adjacent nitrile functionality allows for cyclocondensation reactions, where new rings are built onto the existing thiazole (B1198619) framework.
A significant application in this area is the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic compounds are of great interest due to their wide range of biological activities. nih.govnih.gov The synthesis often begins with a 2-aminothiophene-3-carbonitrile derivative, a close structural analog to the title compound. By reacting this precursor with various reagents such as urea, acyl chlorides, or hydrazine, researchers can efficiently construct the pyrimidine ring fused to the thiophene (or in this case, thiazole) ring. nih.govnih.govscielo.brijacskros.com For instance, heating with urea can lead to the formation of thieno[2,3-d]pyrimidine-2,4-diol derivatives. ijacskros.com This strategic use of aminonitrile-functionalized heterocycles as building blocks is a cornerstone of modern synthetic chemistry for accessing novel molecular scaffolds. nih.govbeilstein-journals.org
| Precursor Type | Reagent | Resulting Heterocycle | Reference |
| 2-Aminothiophene-3-carbonitrile | Acyl Chloride | Thieno[2,3-d]pyrimidin-4-one | scielo.br |
| 2-Aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |
| 2-Aminothiophene derivative | Hydrazine | 3-Amino-thieno[2,3-d]pyrimidin-4-one | nih.gov |
Precursor for the Development of Dyes and Pigments
The primary amino group on the this compound scaffold is a key functional handle for the synthesis of azo dyes. nih.gov Azo dyes, characterized by the -N=N- functional group, constitute the largest class of commercial dyes due to their vibrant colors and versatility. nih.gov
The synthesis typically involves a two-step process:
Diazotization : The aromatic primary amine on the thiazole ring is treated with a source of nitrous acid (commonly generated from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt. nih.govunb.ca
Azo Coupling : The resulting diazonium salt, which is an electrophile, is then immediately reacted with an electron-rich coupling component. nih.gov Common coupling components include phenols, anilines, or other heterocyclic compounds. kashanu.ac.irresearchgate.net This electrophilic aromatic substitution reaction forms the stable azo bridge, linking the thiazole scaffold to another aromatic system and creating the extended conjugated system responsible for the dye's color.
By varying the coupling component, a wide array of dyes with different colors and properties can be synthesized from the same thiazole precursor. researchgate.netjst.go.jp Dyes derived from heterocyclic amines like 2-aminothiazoles are known for their brightness and good fastness properties, making them suitable for dyeing synthetic fabrics such as polyester. researchgate.net
Applications in Material Science Research for Specific Electronic and Optical Properties
Thiazole-containing compounds are increasingly recognized for their potential in material science, particularly for applications requiring specific electronic and optical properties. The thiazole ring itself is an electron-rich aromatic system that can participate in π-conjugated systems, which are fundamental to the functionality of many organic electronic materials.
Derivatives of this compound can be explored for their photophysical properties, including fluorescence. chim.it The thiazole core is a key component in natural bioluminescent compounds like luciferin and serves as a foundational unit for synthetic fluorophores. chim.it By chemically modifying the amino and nitrile groups, or by building larger conjugated molecules from this scaffold, it is possible to tune the electronic structure and, consequently, the absorption and emission wavelengths of the resulting materials. researchgate.net For example, introducing electron-donating or electron-accepting groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the material's color and fluorescence characteristics. These tunable properties are desirable for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.
Utilization in Corrosion Inhibition Studies for Metal Protection
Thiazole derivatives have proven to be highly effective corrosion inhibitors, particularly for metals like steel and aluminum alloys in acidic environments. scispace.commdpi.com The efficacy of these compounds stems from their molecular structure. The thiazole ring contains both sulfur and nitrogen atoms, which have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface. Additionally, the π-electrons of the aromatic ring contribute to the adsorption process.
When introduced into a corrosive medium, molecules like this compound can adsorb onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive agents (e.g., H+ ions in acid) and thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. eurjchem.com Studies on similar thiazole derivatives have shown that they act as mixed-type inhibitors. eurjchem.comresearchgate.net
The inhibition efficiency generally increases with the concentration of the inhibitor, as more molecules become available to cover the metal surface. eurjchem.comresearchgate.net The presence of multiple adsorption centers (N and S atoms, π-system, and the nitrogen of the nitrile group) in the title compound suggests a strong potential for effective adsorption and, consequently, high corrosion inhibition efficiency. scispace.commdpi.com
| Thiazole Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate | AA6061 Alloy | 0.05 M HCl | >90% | researchgate.net |
| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole HCl | Mild Steel | HCl | 95.35 | acs.org |
| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Not specified | eurjchem.com |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5 M HCl | 89 | nih.gov |
Role in the Design and Synthesis of Fluorescent Probes and Sensors for Chemical Biology Research
The inherent fluorescence potential of the thiazole core makes this compound an attractive scaffold for creating fluorescent probes and sensors. chim.it These tools are essential in chemical biology for visualizing and quantifying specific analytes, ions, or biological processes within complex environments like living cells.
The synthesis of such probes involves modifying the thiazole scaffold with two key components:
A recognition unit : A chemical group that selectively binds to the target analyte (e.g., a specific metal ion, a reactive oxygen species, or a biomolecule).
A signaling unit (fluorophore) : The thiazole-based structure that reports the binding event through a change in its fluorescence properties (e.g., turning on/off, changing color, or shifting in intensity).
For instance, the amino group can be functionalized to introduce a receptor for a specific target. Upon binding, the electronic properties of the entire molecule can be altered, leading to a detectable change in its fluorescence emission. researchgate.net The versatility of the thiazole structure allows for the creation of probes with large Stokes shifts (the difference between absorption and emission maxima), which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging applications. researchgate.net
Contributions to Chemical Library Synthesis for Discovery Platforms
In modern drug discovery and materials science, generating large collections of diverse molecules, known as chemical libraries, is crucial for high-throughput screening. nih.gov this compound is an excellent starting point for combinatorial chemistry, a set of techniques used to rapidly synthesize large numbers of related compounds. nih.govacs.org
The 2-aminothiazole (B372263) core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds across different therapeutic areas. nih.govmdpi.comresearchgate.net The functional groups on the title compound offer multiple points for diversification:
The amino group can be acylated, alkylated, or used in coupling reactions to attach a wide variety of substituents. mdpi.com
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up further avenues for chemical modification.
Using techniques like solution-phase or solid-phase synthesis, this single precursor can be used to generate a library containing hundreds or thousands of distinct, yet structurally related, thiazole derivatives. nih.govrsc.org These libraries can then be screened to identify new drug candidates, catalysts, or materials with desired properties. acs.org
Future Research Directions and Perspectives in the Chemistry of 4 Amino 2 Methyl 1,3 Thiazole 5 Carbonitrile
Exploration of Novel and Sustainable Synthetic Methodologies
While classical approaches such as the Hantzsch thiazole (B1198619) synthesis have been foundational, future research must prioritize the development of more efficient, economical, and environmentally benign synthetic routes. nih.govnih.gov The focus will be on methodologies that align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Key research directions include:
Microwave-Assisted Organic Synthesis (MAOS): Investigating microwave irradiation to accelerate reaction rates, improve yields, and reduce side-product formation in the synthesis of the thiazole core and its derivatives.
Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the target thiazole structure, which enhances atom economy and simplifies purification processes. mdpi.com
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of 4-amino-2-methyl-1,3-thiazole-5-carbonitrile (B1287410) derivatives. This technology allows for precise control over reaction parameters, improved safety, and scalability. nih.govnih.gov
Green Solvents and Catalysts: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile organic compounds. Research into reusable, non-toxic catalysts, including biocatalysts, is also a promising avenue.
Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives
| Methodology | Traditional (e.g., Hantzsch) | Future Sustainable Approaches |
|---|---|---|
| Principle | Condensation of thioamides with α-haloketones. nih.gov | Microwave irradiation, one-pot multi-component reactions, continuous flow. nih.govmdpi.com |
| Solvents | Often requires organic solvents like ethanol or benzene. derpharmachemica.com | Water, ionic liquids, or solvent-free conditions. |
| Reaction Time | Can range from several hours to days. | Minutes to a few hours. nih.gov |
| Energy Input | Conventional heating (oil bath, heating mantle). | Microwave irradiation, precise heating in flow reactors. |
| Waste Generation | Can produce significant stoichiometric by-products and solvent waste. | Reduced waste through higher atom economy and solvent recycling. |
| Scalability | Batch processes can be challenging to scale up safely. | Flow chemistry offers easier and safer scalability. nih.gov |
Development of Highly Selective Catalytic Transformations for Complex Derivatization
The functional versatility of this compound can be fully exploited through the development of advanced catalytic methods for its derivatization. Future work should focus on achieving high selectivity, allowing for precise modification of the molecule at specific sites (the C4-amino group, C2-methyl group, C5-carbonitrile, and the thiazole ring itself).
Prospective research areas involve:
C-H Activation: Developing transition-metal-catalyzed reactions to directly functionalize the C-H bonds of the C2-methyl group or the thiazole ring, avoiding the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Employing modern cross-coupling strategies (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents onto the thiazole core. This could involve initial conversion of the C4-amino group to a halide or triflate.
Asymmetric Catalysis: For derivatives intended for chiral applications, developing enantioselective catalytic methods to introduce stereocenters will be crucial.
Nitrile Group Transformations: Exploring novel catalytic transformations of the C5-nitrile group into other functional moieties like amides, tetrazoles, or carboxylic acids, which can serve as handles for further diversification. acs.org
Table 2: Potential Catalytic Transformations for Derivatization of the Thiazole Scaffold
| Target Site | Transformation | Potential Catalyst | Desired Outcome |
|---|---|---|---|
| C4-Amino Group | N-Arylation / N-Alkylation | Palladium, Copper | Introduction of diverse aromatic or aliphatic groups. |
| C2-Methyl Group | C-H Functionalization | Rhodium, Iridium | Direct attachment of functional groups without pre-activation. |
| C5-Nitrile Group | Hydrolysis / Cycloaddition | Acid/Base Catalysts, Zinc | Conversion to carboxylic acids, amides, or tetrazoles. |
| Thiazole Ring | Direct Arylation | Palladium | Formation of C-C bonds at positions on the heterocyclic ring. |
Computational Design and Prediction of Novel Thiazole-Based Architectures with Tuned Properties
The integration of computational chemistry is poised to revolutionize the design of novel thiazole derivatives. researchgate.net By leveraging in silico tools, researchers can rationally design molecules with specific, predetermined properties, thereby accelerating the discovery process and reducing the reliance on trial-and-error synthesis.
Future research in this domain will focus on:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict electronic structures, absorption/emission spectra, and reactivity of novel derivatives. figshare.com This is particularly relevant for designing materials with specific optical or electronic properties.
Molecular Docking and Dynamics: For applications involving biological targets, computational docking and molecular dynamics (MD) simulations can predict binding affinities and interaction modes, guiding the design of potent and selective molecules. nih.gov
Quantitative Structure-Property Relationship (QSPR): Developing robust QSPR models to correlate structural features of thiazole derivatives with their physicochemical properties (e.g., solubility, stability) or material performance (e.g., charge mobility).
Machine Learning and AI: Employing artificial intelligence to screen vast virtual libraries of potential thiazole derivatives and identify lead candidates with desired properties for synthesis and testing.
Table 3: Computational Methods in Thiazole-Based Molecular Design
| Computational Method | Application | Predicted Properties |
|---|---|---|
| DFT/TD-DFT | Design of electronic materials and dyes. figshare.com | Electronic structure, HOMO/LUMO energies, UV-Vis spectra. |
| Molecular Docking | Virtual screening for biological probes. researchgate.netnih.gov | Binding affinity, interaction poses with target proteins. |
| Molecular Dynamics (MD) | Analysis of conformational stability. researchgate.net | Dynamic behavior of molecules, conformational changes. |
| ADMET Prediction | In silico screening for drug-like properties. nih.gov | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles. |
Expansion of Non-Therapeutic Research Applications in Advanced Materials and Analytical Chemistry
While thiazole derivatives are widely explored for their biological activities, a significant area for future growth lies in their non-therapeutic applications. mdpi.com The unique electronic properties of the thiazole ring make it an attractive building block for functional organic materials and analytical tools.
Key areas for future investigation include:
Organic Electronics: Designing and synthesizing derivatives of this compound for use in organic electronics. The donor-acceptor nature of the substituted thiazole can be tuned for applications as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as components in organic photovoltaics (OPVs) and field-effect transistors (OFETs). figshare.com
Fluorescent Probes and Chemosensors: Developing novel thiazole-based fluorophores for sensing and imaging. The fluorescence properties could be engineered to respond to specific ions, molecules, or environmental changes (e.g., pH, viscosity), making them valuable tools in analytical chemistry and cell biology.
Dyes and Pigments: Exploring the chromophoric properties of extended π-conjugated systems built upon the thiazole scaffold for applications as advanced dyes, including those for dye-sensitized solar cells (DSSCs).
Corrosion Inhibitors: Investigating the ability of thiazole derivatives to adsorb onto metal surfaces and protect them from corrosion, a known application for some heterocyclic compounds. derpharmachemica.com
Table 4: Potential Non-Therapeutic Applications and Key Molecular Properties
| Application Area | Desired Properties of Thiazole Derivative | Example Structural Modification |
|---|---|---|
| Organic Electronics | High charge carrier mobility, suitable HOMO/LUMO levels, good film-forming ability. | Extended π-conjugation through arylation. figshare.com |
| Fluorescent Probes | High quantum yield, large Stokes shift, selective binding sites. | Incorporation of ion-chelating moieties or reactive groups. |
| Dye-Sensitized Solar Cells | Strong absorption in the visible spectrum, efficient electron injection. | Attachment of anchoring groups (e.g., carboxylic acid) and donor/acceptor units. |
| Analytical Standards | Stability, high purity, and strong chromophore for detection. | Derivatization to create stable compounds for HPLC analysis. nih.gov |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The convergence of synthesis with automation and high-throughput experimentation (HTE) is a critical future direction. nih.gov This integration will dramatically accelerate the pace of discovery by enabling the rapid synthesis and evaluation of large libraries of this compound derivatives.
Future efforts should be directed towards:
Developing Flow Chemistry Protocols: Adapting and optimizing synthetic routes for the derivatization of the thiazole core for use in automated continuous flow systems. nih.gov This allows for the unsupervised and rapid generation of compound libraries. nih.gov
Robotic Synthesis Platforms: Implementing robotic platforms for parallel synthesis, purification, and sample preparation, minimizing manual intervention and increasing reproducibility.
High-Throughput Screening (HTS): Coupling automated synthesis directly with HTS platforms to rapidly screen compound libraries for desired properties, whether for materials science applications (e.g., screening for electroluminescence) or analytical performance (e.g., screening for sensing capabilities). rsc.org
Data Management and Analysis: Creating robust data management systems to handle the large datasets generated from HTE, using computational tools to analyze results and inform the next cycle of molecular design and synthesis.
Table 5: Advantages of Automated Synthesis and High-Throughput Experimentation
| Feature | Description | Impact on Research |
|---|---|---|
| Speed | Rapid generation and testing of hundreds to thousands of compounds. nih.gov | Accelerates the discovery-to-validation timeline. |
| Scale | Miniaturization of reactions reduces reagent consumption and waste. | Lowers costs and improves sustainability. |
| Precision | Automated liquid handling and reactor control enhance reproducibility. | Generates higher quality, more reliable data. |
| Efficiency | Unsupervised, 24/7 operation maximizes productivity. | Enables exploration of a much larger chemical space. |
| Integration | Seamless connection of synthesis, purification, and screening workflows. | Creates a closed-loop "Design-Make-Test-Analyze" cycle. |
Q & A
Q. What controls are critical in stability studies of this compound?
Q. How to design a SAR study for derivatives targeting anticancer activity?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) at the 2- and 5-positions. Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293). Compare results to triazolo-thiadiazole derivatives, where chloro-substituted analogs showed higher potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
